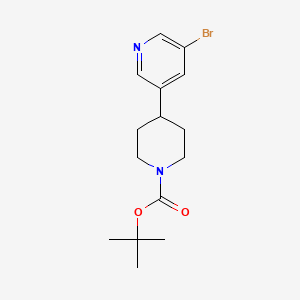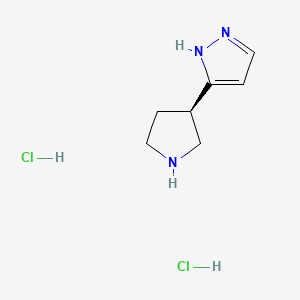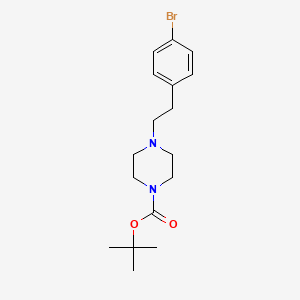
tert-Butyl 4-(4-bromophenethyl)piperazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-bromophénéthyl)pipérazine-1-carboxylate de tert-butyle: est un composé organique de formule moléculaire C17H25BrN2O2 et d'un poids moléculaire de 369,3 g/mol . C'est un dérivé de la pipérazine, un composé organique hétérocyclique, et se caractérise par la présence d'un groupe bromophénéthyle et d'un groupe ester tert-butyle. Ce composé est couramment utilisé comme intermédiaire en synthèse organique et a diverses applications dans la recherche scientifique et l'industrie.
Méthodes De Préparation
Voies de synthèse et conditions de réaction: La synthèse du 4-(4-bromophénéthyl)pipérazine-1-carboxylate de tert-butyle implique généralement les étapes suivantes :
Formation de 4-(4-bromophénéthyl)pipérazine: Cette étape implique la réaction de la 4-bromophénéthylamine avec la pipérazine en présence d'une base telle que l'hydroxyde de sodium ou le carbonate de potassium.
Estérification: La 4-(4-bromophénéthyl)pipérazine résultante est ensuite mise à réagir avec le chloroformate de tert-butyle en présence d'une base telle que la triéthylamine pour former du 4-(4-bromophénéthyl)pipérazine-1-carboxylate de tert-butyle.
Méthodes de production industrielle: La production industrielle de 4-(4-bromophénéthyl)pipérazine-1-carboxylate de tert-butyle suit des voies de synthèse similaires mais peut impliquer l'optimisation des conditions de réaction pour améliorer le rendement et la pureté. Cela comprend le contrôle de la température, du temps de réaction et l'utilisation de solvants pour faciliter les réactions.
Analyse Des Réactions Chimiques
Types de réactions:
Réactions de substitution: Le 4-(4-bromophénéthyl)pipérazine-1-carboxylate de tert-butyle peut subir des réactions de substitution nucléophile en raison de la présence de l'atome de brome. Les réactifs courants comprennent l'azoture de sodium, le cyanure de potassium et diverses amines.
Réactions de réduction: Le composé peut être réduit en utilisant des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium pour former l'amine correspondante.
Réactions d'oxydation: L'oxydation du 4-(4-bromophénéthyl)pipérazine-1-carboxylate de tert-butyle peut être réalisée en utilisant des agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome.
Réactifs et conditions courants:
Substitution nucléophile: Azoture de sodium, cyanure de potassium, amines; généralement réalisée dans des solvants aprotiques polaires tels que le diméthylformamide (DMF) ou le diméthylsulfoxyde (DMSO).
Réduction: Hydrure de lithium et d'aluminium, borohydrure de sodium; généralement réalisée dans des solvants anhydres tels que le tétrahydrofurane (THF) ou l'éther diéthylique.
Oxydation: Permanganate de potassium, trioxyde de chrome; généralement réalisée dans des solvants aqueux ou organiques en conditions acides ou basiques.
Principaux produits formés:
Substitution: Formation d'azides, de nitriles ou d'amines substituées.
Réduction: Formation d'amines primaires ou secondaires.
Oxydation: Formation d'acides carboxyliques ou de cétones.
Applications de recherche scientifique
Chimie:
- Utilisé comme intermédiaire dans la synthèse de divers composés organiques, y compris les produits pharmaceutiques et les produits agrochimiques.
- Employé dans le développement de nouvelles méthodologies de synthèse et de mécanismes de réaction.
Biologie:
- Étudié pour ses activités biologiques potentielles, y compris les propriétés antimicrobiennes et anticancéreuses.
- Utilisé dans la conception et la synthèse de molécules bioactives et de candidats médicaments.
Médecine:
- Enquête sur ses applications thérapeutiques potentielles, y compris comme précurseur pour la synthèse de médicaments ciblant les troubles neurologiques et le cancer.
- Utilisé dans la recherche en chimie médicinale pour développer de nouveaux composés pharmacologiquement actifs.
Industrie:
- Employé dans la production de produits chimiques de spécialité et de matériaux de pointe.
- Utilisé comme élément constitutif dans la synthèse de polymères et d'autres matériaux haute performance.
Mécanisme d'action
Le mécanisme d'action du 4-(4-bromophénéthyl)pipérazine-1-carboxylate de tert-butyle dépend de son application spécifique et de la molécule cible ou de la voie impliquée . En général, le composé peut interagir avec diverses cibles moléculaires, notamment les enzymes, les récepteurs et les acides nucléiques, pour exercer ses effets. La présence du groupe bromophénéthyle et du cycle pipérazine permet des interactions spécifiques avec les molécules biologiques, conduisant à la modulation de leur activité et de leur fonction.
Applications De Recherche Scientifique
Chemistry:
- Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
- Employed in the development of new synthetic methodologies and reaction mechanisms.
Biology:
- Studied for its potential biological activities, including antimicrobial and anticancer properties.
- Used in the design and synthesis of bioactive molecules and drug candidates.
Medicine:
- Investigated for its potential therapeutic applications, including as a precursor for the synthesis of drugs targeting neurological disorders and cancer.
- Used in medicinal chemistry research to develop new pharmacologically active compounds.
Industry:
- Employed in the production of specialty chemicals and advanced materials.
- Used as a building block in the synthesis of polymers and other high-performance materials.
Mécanisme D'action
The mechanism of action of tert-Butyl 4-(4-bromophenethyl)piperazine-1-carboxylate depends on its specific application and the target molecule or pathway involved . In general, the compound can interact with various molecular targets, including enzymes, receptors, and nucleic acids, to exert its effects. The presence of the bromophenethyl group and the piperazine ring allows for specific interactions with biological molecules, leading to modulation of their activity and function.
Comparaison Avec Des Composés Similaires
Composés similaires:
- 4-(4-bromophényl)pipérazine-1-carboxylate de tert-butyle
- 4-(bromométhyl)pipérazine-1-carboxylate de tert-butyle
- 4-(4-aminophényl)pipérazine-1-carboxylate de tert-butyle
Comparaison:
- Le 4-(4-bromophénéthyl)pipérazine-1-carboxylate de tert-butyle est unique en raison de la présence du groupe bromophénéthyle, qui confère des propriétés chimiques et biologiques spécifiques.
- Le 4-(4-bromophényl)pipérazine-1-carboxylate de tert-butyle a une structure similaire mais manque de la liaison éthyle, ce qui affecte sa réactivité et ses interactions.
- Le 4-(bromométhyl)pipérazine-1-carboxylate de tert-butyle diffère par la position de l'atome de brome, ce qui conduit à différents schémas de substitution et à une réactivité différente.
- Le 4-(4-aminophényl)pipérazine-1-carboxylate de tert-butyle contient un groupe amino au lieu d'un atome de brome, ce qui entraîne des propriétés chimiques et biologiques différentes.
Propriétés
Formule moléculaire |
C17H25BrN2O2 |
|---|---|
Poids moléculaire |
369.3 g/mol |
Nom IUPAC |
tert-butyl 4-[2-(4-bromophenyl)ethyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C17H25BrN2O2/c1-17(2,3)22-16(21)20-12-10-19(11-13-20)9-8-14-4-6-15(18)7-5-14/h4-7H,8-13H2,1-3H3 |
Clé InChI |
IWXFMHRMIWWUCZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCN(CC1)CCC2=CC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(pyridin-4-yl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B12303138.png)
![N-[5-[(3-amino-1-phenylpropyl)carbamoyl]-2-chlorophenyl]-2-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)-7-oxo-6H-pyrido[2,3-d]pyrimidine-6-carboxamide;hydrochloride](/img/structure/B12303142.png)
![(2S)-2-({[(2H-1,3-Benzodioxol-5-yl)methyl]carbamoyl}amino)-4-methylpentanoic acid](/img/structure/B12303144.png)
![(1r,4r,5r)-2,2,5,6-Tetrachloro-1,7-bis(chloromethyl)-7-(dichloromethyl)bicyclo[2.2.1]heptane](/img/structure/B12303156.png)
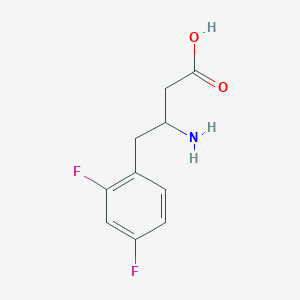
![10-(Cyclopropylmethyl)-13-methoxy-1-methyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol](/img/structure/B12303169.png)
![[11-Ethyl-8,16,18-trihydroxy-13-(hydroxymethyl)-6-methoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B12303170.png)

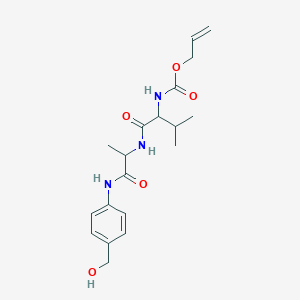
![Methyl 2-[(1-{2-cyclohexyl-2-[2-(methylamino)propanamido]acetyl}pyrrolidin-2-yl)formamido]-3,3-diphenylpropanoate](/img/structure/B12303207.png)

